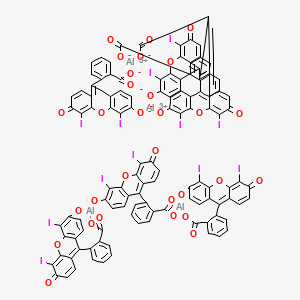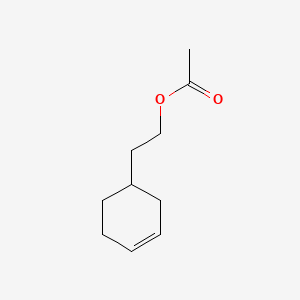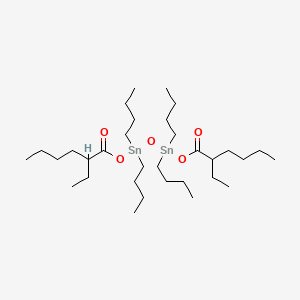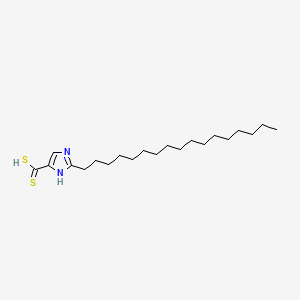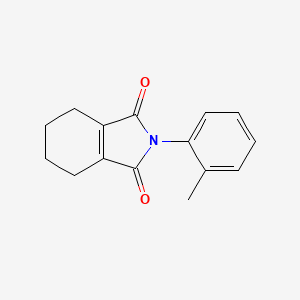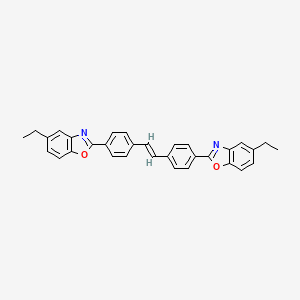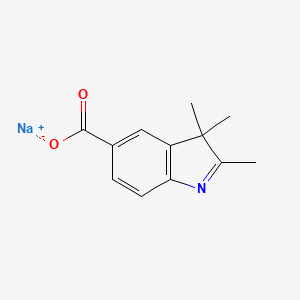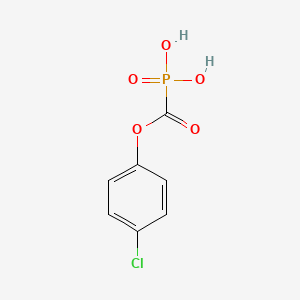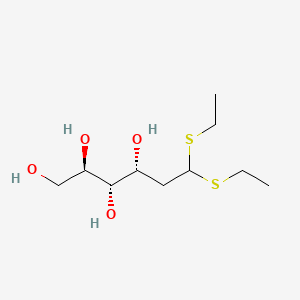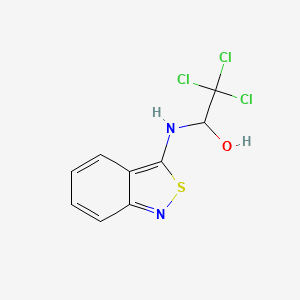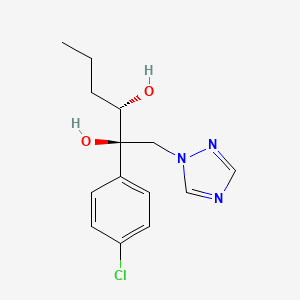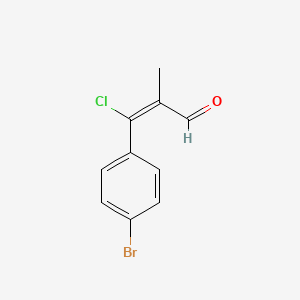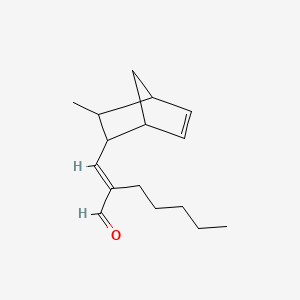![molecular formula C11H25NO2 B15178455 2,2'-[[2-Methyl-1-(1-methylethyl)propyl]imino]bisethanol CAS No. 71617-25-9](/img/structure/B15178455.png)
2,2'-[[2-Methyl-1-(1-methylethyl)propyl]imino]bisethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[[2-Methyl-1-(1-methylethyl)propyl]imino]bisethanol is an organic compound with the molecular formula C11H25NO2 and a molecular weight of 203.32 g/mol . It is characterized by its unique structure, which includes a bisethanol moiety linked to a methyl-isopropyl-propyl imino group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of 2,2’-[[2-Methyl-1-(1-methylethyl)propyl]imino]bisethanol typically involves the reaction of 2-methyl-1-(1-methylethyl)propylamine with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, to facilitate the formation of the bisethanol structure. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2,2’-[[2-Methyl-1-(1-methylethyl)propyl]imino]bisethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2,2’-[[2-Methyl-1-(1-methylethyl)propyl]imino]bisethanol has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,2’-[[2-Methyl-1-(1-methylethyl)propyl]imino]bisethanol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, its imino group can participate in nucleophilic and electrophilic reactions, modulating biological activities .
Vergleich Mit ähnlichen Verbindungen
2,2’-[[2-Methyl-1-(1-methylethyl)propyl]imino]bisethanol can be compared with similar compounds such as:
2,2’-[[2-Methyl-1-(1-methylethyl)propyl]imino]bispropanol: Similar structure but with propanol instead of ethanol, leading to different physical and chemical properties.
2,2’-[[2-Methyl-1-(1-methylethyl)propyl]imino]bisbutanol: Contains butanol groups, which may affect its solubility and reactivity.
2,2’-[[2-Methyl-1-(1-methylethyl)propyl]imino]bishexanol: Longer carbon chain, resulting in variations in its industrial applications and biological activities.
These comparisons highlight the uniqueness of 2,2’-[[2-Methyl-1-(1-methylethyl)propyl]imino]bisethanol in terms of its specific structure and the resulting properties and applications.
Eigenschaften
CAS-Nummer |
71617-25-9 |
|---|---|
Molekularformel |
C11H25NO2 |
Molekulargewicht |
203.32 g/mol |
IUPAC-Name |
2-[2,4-dimethylpentan-3-yl(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C11H25NO2/c1-9(2)11(10(3)4)12(5-7-13)6-8-14/h9-11,13-14H,5-8H2,1-4H3 |
InChI-Schlüssel |
LTRVNMADAVPVJC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(C)C)N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


